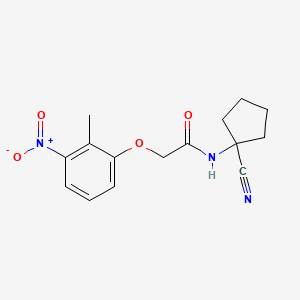
N-(1-cyanocyclopentyl)-2-(2-methyl-3-nitrophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclopentyl)-2-(2-methyl-3-nitrophenoxy)acetamide, commonly known as CCPA, is a potent and selective agonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed throughout the central nervous system and is involved in many physiological processes, including sleep regulation, pain perception, and cardiovascular function. CCPA has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including ischemic heart disease, neurodegenerative disorders, and cancer.
作用机制
CCPA acts as an agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system and is involved in many physiological processes, including sleep regulation, pain perception, and cardiovascular function. Activation of the adenosine A1 receptor by CCPA leads to a decrease in cAMP levels, which in turn leads to a decrease in intracellular calcium levels and a decrease in neurotransmitter release.
Biochemical and Physiological Effects
CCPA has been shown to have a number of biochemical and physiological effects, including reducing infarct size and improving cardiac function in animal models of ischemic heart disease, reducing neuroinflammation and oxidative stress in animal models of Parkinson's disease and Alzheimer's disease, and inhibiting the growth and proliferation of various cancer cell lines.
实验室实验的优点和局限性
One advantage of using CCPA in lab experiments is its potency and selectivity for the adenosine A1 receptor, which allows for precise targeting of this receptor in experimental models. However, one limitation is that CCPA is a relatively complex molecule to synthesize, which can limit its availability and increase its cost.
未来方向
There are several potential future directions for research on CCPA. One area of interest is the development of more efficient synthesis methods for CCPA, which could increase its availability and reduce its cost. Another area of interest is the investigation of the potential therapeutic applications of CCPA in the treatment of other diseases, such as diabetes and inflammatory bowel disease. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of CCPA on various physiological processes, which could lead to the development of new drugs targeting the adenosine A1 receptor.
合成方法
CCPA can be synthesized using a multistep process that involves the condensation of 2-methyl-3-nitrophenol with ethyl 2-bromoacetate, followed by the reduction of the resulting ester to the corresponding alcohol. The alcohol is then converted to the corresponding tosylate, which is reacted with 1-cyanocyclopentylamine to yield CCPA.
科学研究应用
CCPA has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including ischemic heart disease, neurodegenerative disorders, and cancer. Studies have shown that CCPA can protect against ischemia-reperfusion injury in the heart by reducing infarct size and improving cardiac function. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, CCPA has been shown to have anti-cancer properties, inhibiting the growth and proliferation of various cancer cell lines.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methyl-3-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-11-12(18(20)21)5-4-6-13(11)22-9-14(19)17-15(10-16)7-2-3-8-15/h4-6H,2-3,7-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWVSEVPANIKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC(=O)NC2(CCCC2)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(2-methyl-3-nitrophenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(Dimethylamino)propyl)-1-(4-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2871618.png)


![(E)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-phenylprop-2-enamide](/img/structure/B2871623.png)
![ethyl 8-methyl-6-(4-methylphenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2871625.png)
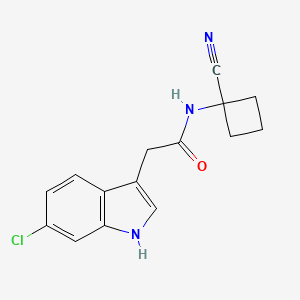
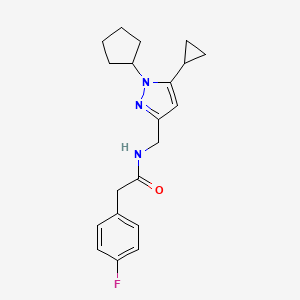
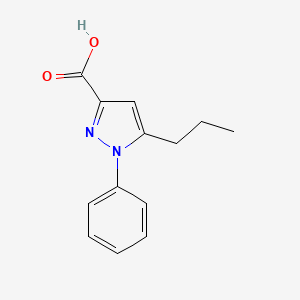
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone](/img/structure/B2871633.png)
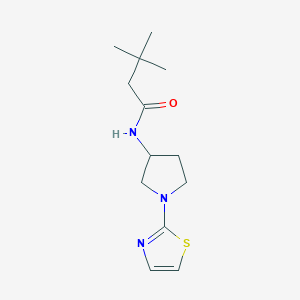
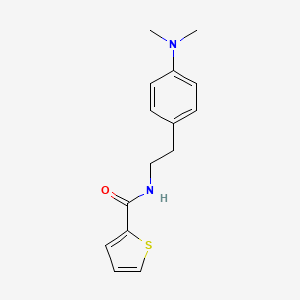
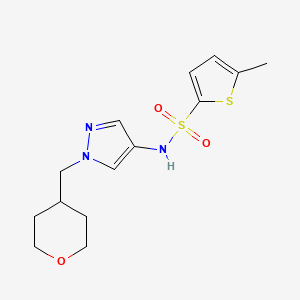

![N-(6-bromobenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2871641.png)